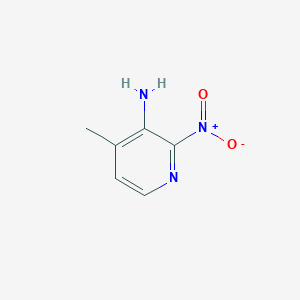

4-Methyl-2-nitropyridin-3-amine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in the chemical sciences. These compounds are ubiquitous, found in natural products like vitamins (e.g., niacin and pyridoxine) and alkaloids. In synthetic chemistry, the pyridine ring is a versatile building block for the creation of a vast array of functional molecules.

The significance of pyridine derivatives extends across multiple disciplines. In medicinal chemistry, the pyridine nucleus is a common feature in many pharmaceutical agents, exhibiting a wide spectrum of biological activities. nih.gov Furthermore, pyridine derivatives serve as crucial ligands in coordination chemistry and organometallic catalysis, and as functional components in materials science. The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its tunable reactivity, make it an attractive component in drug design and the development of novel materials.

Contextualization of 4-Methyl-3-nitropyridin-2-amine within Nitropyridine Chemistry

Nitropyridines are a subclass of pyridine derivatives characterized by the presence of one or more nitro groups (–NO₂) attached to the pyridine ring. The introduction of the strongly electron-withdrawing nitro group significantly alters the electronic landscape of the pyridine ring, which has profound effects on its chemical reactivity. chempanda.com Generally, the pyridine ring is electron-deficient compared to benzene (B151609), and the addition of a nitro group further deactivates the ring towards electrophilic aromatic substitution. researchgate.net Conversely, this electronic deficiency makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the functionalization of these systems. nih.gov

The synthesis of nitropyridines can be challenging due to the deactivation of the ring by the nitrogen atom, which is often protonated under the acidic conditions of nitration. researchgate.net However, various methods have been developed to achieve nitration, including the reaction of pyridine N-oxides or the use of reagents like dinitrogen pentoxide. chempanda.comresearchgate.net

4-Methyl-3-nitropyridin-2-amine is a multi-functionalized pyridine derivative, incorporating an amino (–NH₂), a nitro (–NO₂), and a methyl (–CH₃) group. The interplay of these substituents—the electron-donating amino and methyl groups and the electron-withdrawing nitro group—on the pyridine core results in a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COULVCTZXWUPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthesis of 4-Methyl-3-nitropyridin-2-amine

A documented laboratory-scale synthesis of 4-methyl-3-nitropyridin-2-amine involves the nitration of 2-amino-4-picoline (also known as 2-amino-4-methylpyridine). nih.gov The process begins by dissolving 2-amino-4-picoline in a cold mixture of concentrated nitric acid and sulfuric acid. nih.gov This initial step is followed by a period of reaction at low temperature, leading to the formation of a nitramino intermediate. Subsequent treatment with concentrated sulfuric acid at room temperature facilitates the rearrangement to the final product. nih.gov The compound is then isolated by pouring the reaction mixture over ice, followed by filtration and steam distillation to yield yellow needles of 4-methyl-3-nitropyridin-2-amine upon cooling. nih.gov It is important to note that the nitration of 2-amino-4-picoline can potentially lead to a mixture of isomers, including nitration at the 3 and 5 positions, which can present challenges in large-scale synthesis. google.com

Physicochemical Properties

4-Methyl-3-nitropyridin-2-amine is a yellow crystalline powder at room temperature. chemicalbook.com Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 6635-86-5 sigmaaldrich.com |

| Molecular Formula | C₆H₇N₃O₂ sigmaaldrich.com |

| Molecular Weight | 153.14 g/mol sigmaaldrich.com |

| Melting Point | 136-140 °C sigmaaldrich.com |

| Appearance | Yellow Crystalline Powder chemicalbook.comtcichemicals.com |

Spectroscopic Data

Crystal Structure and Molecular Geometry

The crystal structure of 4-methyl-3-nitropyridin-2-amine has been elucidated through X-ray crystallography. nih.gov The compound crystallizes in the monoclinic system. nih.gov

Key structural features include a nearly planar pyridine (B92270) ring. The dihedral angle between the plane of the pyridine ring and the nitro group is approximately 15.5°. nih.govnih.gov The molecular packing in the crystal is stabilized by a network of hydrogen bonds. An intramolecular hydrogen bond is observed between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. nih.govnih.gov In the crystal lattice, molecules form inversion dimers linked by intermolecular N-H···N hydrogen bonds. nih.govnih.gov Additionally, the crystal structure is stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of about 3.567 Å. nih.gov

Crystallographic Data for 4-Methyl-3-nitropyridin-2-amine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| 'a' axis length | 7.3776 Å |

| 'b' axis length | 12.8673 Å |

| 'c' axis length | 7.3884 Å |

| Angle β | 104.364° |

| Cell Volume | 679.45 ų |

| Molecules per unit cell (Z) | 4 |

Chemical Reactivity and Applications

Influence of Functional Groups on Reactivity

The chemical behavior of 4-methyl-3-nitropyridin-2-amine is governed by the electronic effects of its three substituents.

Nitro Group (–NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the pyridine (B92270) ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the nitro group are particularly activated.

Amino Group (–NH₂): The amino group is a strong electron-donating group through resonance. It activates the pyridine ring, particularly at the ortho and para positions. It can also act as a nucleophile and is readily protonated in acidic conditions.

Methyl Group (–CH₃): The methyl group is a weak electron-donating group through induction, providing slight activation to the ring.

The combined presence of these groups makes the molecule's reactivity complex. The amino group can direct electrophiles, while the nitro group directs nucleophiles. The amino group can also undergo a variety of transformations, such as diazotization, allowing for its replacement with other functional groups. The nitro group can be reduced to an amino group, providing a route to diamino-substituted pyridines.

Utility as a Building Block in Organic Synthesis

4-Methyl-3-nitropyridin-2-amine serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its multiple functional groups provide handles for a variety of chemical transformations.

For instance, it has been utilized as a substrate in biotransformation studies using microorganisms like Cunninghamella elegans. sigmaaldrich.comchemicalbook.com These transformations can lead to the synthesis of hydroxylated derivatives such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine, as well as the corresponding N-oxide. sigmaaldrich.comchemicalbook.com Such derivatives are of interest in the exploration of new bioactive molecules. The strategic placement of the amino and nitro groups also makes it a precursor for the synthesis of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. nih.gov

Advanced Structural Characterization and Solid State Analysis

X-ray Diffraction Studies of Crystalline Forms

Crystal System and Space Group Determination

Crystallographic studies of 4-Methyl-2-nitropyridin-3-amine have revealed that it crystallizes in the monoclinic system. nih.goviucr.org The specific space group has been identified as P2₁/n. iucr.org The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, have been determined at a temperature of 296 K. nih.goviucr.org

| Crystal Data for 4-Methyl-2-nitropyridin-3-amine | |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.3776 (6) |

| b (Å) | 12.8673 (11) |

| c (Å) | 7.3884 (6) |

| β (°) | 104.364 (4) |

| V (ų) | 679.45 (10) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.12 |

This table presents the crystallographic data for 4-Methyl-2-nitropyridin-3-amine, detailing its monoclinic crystal system, P2₁/n space group, and specific unit cell dimensions.

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The crystal packing of 4-Methyl-2-nitropyridin-3-amine is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. nih.goviucr.orgnih.gov An intramolecular N—H⋯O hydrogen bond is present, contributing to the planarity of the molecule. nih.govnih.gov In the crystal, molecules form inversion dimers through two N—H⋯N hydrogen bonds, creating R₂²(8) ring motifs. nih.goviucr.orgnih.gov

| Hydrogen Bond Geometry (Å, °) for 4-Methyl-2-nitropyridin-3-amine | ||||

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| N2—H2A⋯N1ⁱ | 0.88 (3) | 2.17 (4) | 3.045 (4) | 174 (3) |

| N2—H2B⋯O1 | 0.85 (3) | 2.01 (3) | 2.612 (4) | 127 (2) |

This table details the geometry of the hydrogen bonds present in the crystal structure of 4-Methyl-2-nitropyridin-3-amine. Symmetry code: (i) -x+2, -y, -z. nih.gov

Molecular Conformations and Dihedral Angles in the Solid State

The pyridine (B92270) ring in 4-Methyl-2-nitropyridin-3-amine is essentially planar. nih.gov The nitro group is slightly twisted out of the plane of the pyridine ring, with a dihedral angle of 15.5 (3)°. nih.goviucr.orgnih.gov The amino and methyl groups also show slight deviations from the plane of the pyridine ring. nih.gov

In the case of N-(4-Methylphenyl)-3-nitropyridin-2-amine, two independent molecules exist in the asymmetric unit, exhibiting different conformations. nih.gov The dihedral angles between the pyridine and benzene (B151609) rings are 17.42 (16)° and 34.64 (16)° for the two molecules, respectively. nih.gov These molecules also display twists around the amine–tolyl N—C bonds and, in one molecule, around the amine–pyridine N—C bond. nih.gov

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide valuable complementary information to X-ray diffraction for a complete structural characterization. Vibrational and electronic spectroscopy probe the molecular-level properties and electronic structure of the compound.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and providing a unique "fingerprint" of a molecule. The NIST WebBook provides access to the IR spectrum of 2-Amino-4-methyl-3-nitropyridine, which can be used for its identification and characterization. nist.gov The specific vibrational frequencies observed in the IR and Raman spectra correspond to the stretching and bending modes of the various bonds within the molecule, such as N-H, C-H, C=C, C-N, and N-O bonds of the amino, methyl, pyridine, and nitro groups, respectively.

Electronic Spectroscopy (UV-Vis and Emission) for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy, provides insights into the electronic transitions within a molecule. While specific UV-Vis and emission data for 4-Methyl-2-nitropyridin-3-amine is not detailed in the provided search results, the study of related compounds like N-(4-Methylphenyl)-3-nitropyridin-2-amine highlights the interest in the fluorescence properties of this class of molecules. nih.gov The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light as the molecule returns to the ground state provides information about the electronic structure and excited state dynamics.

Nuclear Magnetic Resonance (NMR) for Chemical Environment Probing

Following extensive research, specific Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Methyl-2-nitropyridin-3-amine, including detailed 1H and 13C NMR chemical shifts and coupling constants, could not be located in the available scientific literature and spectral databases.

Searches for this specific isomer have instead yielded data for structurally related isomers, such as 4-Methyl-3-nitropyridin-2-amine and 2-Amino-4-methyl-3-nitropyridine. While these compounds share the same molecular formula, the differing positions of the nitro and amino groups on the pyridine ring result in unique electronic environments for each proton and carbon atom. Consequently, their NMR spectra are distinct and not applicable to 4-Methyl-2-nitropyridin-3-amine.

The differentiation between these isomers is critical for unambiguous structural elucidation. For instance, the analysis of 4-Methyl-3-nitropyridin-2-amine reveals a specific set of proton and carbon chemical shifts influenced by the electron-withdrawing nitro group at position 3 and the electron-donating amino and methyl groups at positions 2 and 4, respectively. In contrast, the requested compound, 4-Methyl-2-nitropyridin-3-amine, would exhibit a different spectral pattern due to the placement of the nitro group at the electron-deficient C2 position adjacent to the ring nitrogen, and the amino group at C3.

The absence of specific NMR data for 4-Methyl-2-nitropyridin-3-amine in published literature underscores the necessity for its synthesis and comprehensive spectral characterization to provide the scientific community with this fundamental information. Such a study would be essential for its unequivocal identification and for facilitating further research into its chemical properties and potential applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and describing electronic properties. For a related isomer, 4-amino-3-nitropyridine, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been successfully used to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net A similar approach for 4-Methyl-2-nitropyridin-3-amine would involve calculating the lowest energy conformation by minimizing forces on the atoms. This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles.

For instance, in the crystalline structure of the isomer 4-Methyl-3-nitropyridin-2-amine, the pyridine (B92270) ring is essentially planar, with a slight deviation of the amino and methyl groups from this plane. nih.gov A key structural feature identified is the dihedral angle between the pyridine ring and the nitro group, which was found to be 15.5 (3)°. nih.govnih.gov DFT calculations would be expected to predict a similar non-planar arrangement for 4-Methyl-2-nitropyridin-3-amine due to steric interactions between the substituents.

Table 1: Representative Theoretical Data for a Related Isomer (4-amino-3-nitropyridine)

| Property | Computational Method | Result |

|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-311++G(d,p) | Planar pyridine ring with nitro group twisted |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | Calculation of molecular polarity |

This table illustrates the type of data generated from DFT calculations for a similar molecule and is for representative purposes only.

Ab-initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory compared to standard DFT. These methods are derived directly from theoretical principles without the inclusion of experimental data. For the related 2-amino-3-nitropyridine, both DFT (B3LYP) and ab-initio (MP2) methods with a 6-311++G(d,p) basis set were used to compute geometrical parameters. researchgate.net The results from both methods were in good agreement with experimental X-ray diffraction data, lending confidence to the theoretical models. researchgate.net Applying MP2 calculations to 4-Methyl-2-nitropyridin-3-amine would provide a more refined understanding of its electronic structure and energetics, serving as a valuable benchmark for DFT results.

Molecular Orbital Analysis

The interactions and stability of a molecule are governed by its molecular orbitals. Analyzing these orbitals provides deep insights into the molecule's chemical reactivity and bonding characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For related nitropyridine derivatives, the HOMO is typically distributed over the aminopyridine ring, while the LUMO is often localized on the nitro group and the pyridine ring. researchgate.net This distribution indicates that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack associated with the nitro group's electron-withdrawing nature. The HOMO-LUMO energy gap for 4-amino-3-nitropyridine, calculated via DFT, suggests that charge transfer occurs within the molecule, which is a key factor in its electronic properties. researchgate.net A similar analysis for 4-Methyl-2-nitropyridin-3-amine would reveal its centers of reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

This table describes the parameters obtained from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental results. For 4-amino-3-nitropyridine, theoretical FT-IR and FT-Raman spectra were simulated using DFT calculations. researchgate.net The calculated vibrational frequencies were then compared with experimental spectra, showing good agreement after scaling. researchgate.net This process allows for a detailed assignment of the observed vibrational bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-visible spectrum, predicting the electronic transitions responsible for the observed absorption bands. researchgate.net Such simulations for 4-Methyl-2-nitropyridin-3-amine would be invaluable for characterizing the compound and confirming its structure.

Computational Vibrational Spectra Prediction and Comparison with Experiment

Detailed theoretical studies on the vibrational spectra of 4-Methyl-2-nitropyridin-3-amine are not extensively available in the reviewed literature. However, computational methods such as Density Functional Theory (DFT) are standard approaches for predicting vibrational frequencies. For a related isomer, 2-amino-3-nitropyridine, DFT and MP2 levels of calculation have been used to simulate infrared spectra. In such studies, the calculated symmetric and asymmetric stretches of the –NH2 group were found to be in agreement with experimental values. Similarly, the scissoring, rocking, and wagging modes of the amino group, as well as the vibrations of the NO2 group, were computed and compared with experimental data, showing good correlation. A similar methodology could be applied to 4-Methyl-2-nitropyridin-3-amine to predict its vibrational modes.

Theoretical Electronic Spectra and Photophysical Pathway Elucidation

The electronic properties and photophysical pathways of 4-Methyl-2-nitropyridin-3-amine have not been specifically detailed in available research. Theoretical investigations for similar molecules, like methyl derivatives of 4-nitropyridine (B72724) N-oxide, have been conducted using modified INDO methods to calculate electronic spectra and assign transition energies. For 2-amino-3-nitropyridine, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicated that charge transfer occurs within the molecule. These computational approaches would be instrumental in elucidating the electronic transitions and photophysical behavior of 4-Methyl-2-nitropyridin-3-amine.

Intermolecular Interaction Modeling

Hydrogen Bonding Characterization through Computational Methods

While specific computational studies on the hydrogen bonding of 4-Methyl-2-nitropyridin-3-amine are scarce, analysis of its isomers provides insight into expected interactions. In the crystal structure of the isomer 4-Methyl-3-nitro-pyridin-2-amine, an intramolecular N—H⋯O hydrogen bond is observed. Furthermore, this isomer forms inversion dimers through intermolecular N—H⋯N hydrogen bonds. Computational methods like Natural Bond Orbital (NBO) analysis are typically employed to investigate such hydrogen bonding interactions, as demonstrated in studies of 2-amino-3-nitropyridine.

Analysis of Non-Covalent Interactions

The analysis of non-covalent interactions is crucial for understanding the crystal packing of such compounds. For the related compound 4-Methyl-3-nitro-pyridin-2-amine, the crystal packing is stabilized by aromatic π–π stacking interactions. A short N—O⋯π contact is also noted in its structure. In another related molecule, N-(4-Methylphenyl)-3-nitropyridin-2-amine, intermolecular interactions of the C–H⋯O, C–H⋯π, and π–π types are significant for its three-dimensional structure.

Non-Linear Optical (NLO) Properties Calculations

There is a lack of specific data regarding the calculated Non-Linear Optical (NLO) properties of 4-Methyl-2-nitropyridin-3-amine. However, aromatic amino-nitro systems are generally of interest as potential NLO materials due to the presence of electron-donating (amino) and electron-accepting (nitro) groups attached to a conjugated system. For instance, the related compound 2-methyl-4-nitroaniline (B30703) (MNA) has been identified as a highly useful material for NLO devices due to its large phasematchable figure of merit. Computational studies on similar structures are often used to predict their NLO response.

Synthetic Utility and Applications As a Chemical Intermediate

Role in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups on the pyridine (B92270) core of 4-methyl-2-nitropyridin-3-amine makes it a valuable precursor for constructing more complex molecular architectures.

The amino and nitro groups of 4-methyl-2-nitropyridin-3-amine are key functionalities for the construction of fused heterocyclic systems. For instance, it can serve as a starting material for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov This is achieved through reactions that involve the cyclization of intermediates derived from the amino and nitro groups. Fused pyridine systems are of considerable interest due to their presence in numerous biologically active molecules. nih.gov The reactivity of the amino group allows for the formation of new rings, leading to bicyclic and tricyclic structures with potential applications in medicinal chemistry. For example, the reaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with acetic acid can yield a pyrazolo-[3,4-b]-pyridine derivative through intramolecular cyclization. nih.gov

4-Methyl-2-nitropyridin-3-amine can be readily transformed into various substituted aminopyridines. The nitro group can be reduced to a primary amine, which can then be further functionalized. Additionally, the existing amino group can undergo a range of reactions, including acylation and alkylation. This dual reactivity allows for the introduction of a wide array of substituents onto the pyridine ring, leading to a diverse library of compounds. For example, the synthesis of 2-amino-4-methylpyridine (B118599) analogues with substitutions at the 6-position has been reported. nih.gov The synthesis of 3-amino-4-methylpyridine (B17607) is a crucial step in the production of the anti-AIDS drug nevirapine. google.com

Derivatization for Biologically Active Molecules

The structural framework of 4-methyl-2-nitropyridin-3-amine serves as a scaffold for the development of molecules with specific biological targets.

This compound is a valuable precursor for synthesizing various kinase inhibitors.

JAK2 Inhibitors: Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase, and its inhibitors are being investigated for the treatment of myeloproliferative neoplasms. nih.govnih.gov 4-Methyl-2-nitropyridin-3-amine derivatives can be utilized in the synthesis of potent JAK2 inhibitors. nih.gov

GSK3 Inhibitors: Glycogen synthase kinase-3 (GSK-3) is implicated in various diseases, including Alzheimer's disease. nih.govnih.gov The pyridine scaffold of 4-methyl-2-nitropyridin-3-amine can be elaborated to produce selective GSK-3 inhibitors. nih.govnih.gov For instance, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and evaluated as potential GSK-3β inhibitors. nih.gov

DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is involved in DNA repair and is a target in cancer therapy. 2-Amino-4-methyl-5-nitropyridine has been used as a starting material for the efficient synthesis of the highly selective DNA-PK inhibitor AZD7648. nih.gov This highlights the potential of nitropyridine derivatives in developing DNA-PK inhibitors. nih.gov

The pyridine nucleus is a common feature in many antiviral and antimicrobial agents. nih.gov

Antiviral Agents: Derivatives of 4-methyl-2-nitropyridin-3-amine have been explored for their antiviral potential. For example, 3-amino-4-methylpyridine is a key intermediate in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. google.comgoogle.com

Antimicrobial Agents: The pyridine scaffold can be modified to create compounds with antibacterial and antifungal properties. nih.govresearchgate.net For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit strong antibacterial activity against several Gram-positive bacteria. nih.gov

The versatility of 4-methyl-2-nitropyridin-3-amine extends to its use in developing treatments for parasitic diseases and neurological disorders.

Antimalarial Agents: The pyridine ring is a key structural component in many antimalarial drugs. nih.govgoogle.comnih.gov Derivatives of 4-methyl-2-nitropyridin-3-amine can be used to synthesize novel compounds with potential activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: SSAO, also known as primary-amine oxidase, is an enzyme implicated in various pathological conditions, including diabetes and neurodegenerative diseases. nih.govwikipedia.org The development of selective SSAO inhibitors is an active area of research. nih.govnih.gov While direct synthesis from 4-methyl-2-nitropyridin-3-amine is not explicitly detailed, its chemical nature makes it a plausible starting point for the synthesis of aminopyridine-based SSAO inhibitors.

Novel Material Science Applications

The unique structural and electronic characteristics of 4-Methyl-2-nitropyridin-3-amine, including the presence of amino, nitro, and methyl groups on a pyridine ring, suggest its potential for use in the burgeoning field of material science. These functional groups can offer specific interaction sites, making the molecule a candidate for creating highly ordered and functional materials.

Organic Template in Organic-Inorganic Hybrid Material Formation

The concept of using organic molecules as templates for the synthesis of organic-inorganic hybrid materials is a powerful strategy for creating materials with tailored properties. In this context, 4-Methyl-2-nitropyridin-3-amine could theoretically serve as a structural guide for the assembly of inorganic components.

Detailed research into the specific use of 4-Methyl-2-nitropyridin-3-amine as an organic template is not extensively documented in publicly available literature. However, based on the behavior of similar nitrogen-containing heterocyclic compounds, we can infer its potential. The nitrogen atoms in the pyridine ring and the amino group can act as coordination sites for metal ions, while the nitro group can participate in hydrogen bonding. These interactions could direct the growth of an inorganic network, such as a metal-oxide or a metal-organic framework (MOF), around the organic molecule. The resulting hybrid material would possess a structure dictated by the shape and functionality of the 4-Methyl-2-nitropyridin-3-amine molecule.

The potential for π-π stacking interactions between the pyridine rings of adjacent molecules could also contribute to the self-assembly process, leading to a higher degree of order in the final material. nih.gov This ordered arrangement is crucial for achieving desired electronic, optical, or catalytic properties.

Functional Material Design Considerations

The design of functional materials requires careful selection of molecular building blocks that impart specific properties to the final material. The functional groups present in 4-Methyl-2-nitropyridin-3-amine offer several design considerations for creating advanced materials.

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring. This could be exploited in the design of materials with specific electronic or optoelectronic functions, such as nonlinear optical (NLO) materials or components for organic light-emitting diodes (OLEDs). The combination of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which is a common strategy for enhancing NLO properties.

Furthermore, the amino group provides a reactive handle for further chemical modification. This allows for the covalent grafting of 4-Methyl-2-nitropyridin-3-amine onto polymer chains or surfaces, enabling the design of functionalized materials with tailored surface properties, such as improved adhesion, biocompatibility, or sensing capabilities.

While the specific synthesis and characterization of hybrid and functional materials explicitly using 4-Methyl-2-nitropyridin-3-amine are not yet prevalent in scientific literature, the foundational chemical principles governing its structure and reactivity suggest a promising future for its application in material science. Further experimental investigation is necessary to fully realize this potential.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established synthetic methods specifically for 4-Methyl-2-nitropyridin-3-amine. Future research should prioritize the development of efficient, high-yielding, and sustainable synthetic pathways. Drawing inspiration from the synthesis of related nitropyridine derivatives, several strategies could be explored.

One potential approach could involve the direct nitration of a suitable precursor, such as 3-amino-4-methylpyridine (B17607). However, controlling the regioselectivity of nitration on a substituted pyridine (B92270) ring can be challenging, often leading to a mixture of isomers. nih.govntnu.no A systematic study of nitrating agents and reaction conditions would be necessary to favor the formation of the desired 2-nitro isomer.

Alternatively, a multi-step synthesis could offer better control. For instance, a plausible route could start from a pre-functionalized pyridine ring, such as 2-chloro-4-methyl-3-aminopyridine, followed by a nucleophilic aromatic substitution of the chloro group with a nitro group. Another avenue could be the construction of the substituted pyridine ring from acyclic precursors through multicomponent reactions, a strategy that has proven effective for other unsymmetrical nitropyridines. buketov.edu.kz

Future research in this area should focus on:

Green Chemistry Principles: Employing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Process Optimization: Detailed investigation of reaction parameters to maximize yield and purity.

Scalability: Developing synthetic routes that are amenable to large-scale production.

Table 1: Potential Synthetic Strategies for 4-Methyl-2-nitropyridin-3-amine

| Starting Material | Proposed Reaction | Key Challenges |

| 3-Amino-4-methylpyridine | Direct Nitration | Regioselectivity, potential for over-nitration |

| 2-Chloro-4-methyl-3-aminopyridine | Nucleophilic Aromatic Substitution | Reactivity of the chloro group, harsh reaction conditions |

| Acyclic Precursors | Multicomponent Cyclization | Identification of suitable precursors, reaction optimization |

Advanced Mechanistic Studies on Complex Reactivity

The interplay of the amino, nitro, and methyl groups on the pyridine ring of 4-Methyl-2-nitropyridin-3-amine suggests a rich and complex reactivity profile that warrants detailed mechanistic investigation. The electron-withdrawing nitro group at the 2-position is expected to significantly influence the nucleophilicity of the amino group at the 3-position and the reactivity of the pyridine ring itself.

Future mechanistic studies could include:

Kinetic Analysis: Determining the reaction rates of various transformations to understand the influence of substituents and reaction conditions.

Intermediate Trapping and Characterization: Utilizing spectroscopic techniques (e.g., low-temperature NMR) to identify and characterize transient intermediates in reactions such as nucleophilic aromatic substitution or rearrangement reactions. nih.gov

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms during complex transformations.

A particularly interesting area for investigation would be the potential for intramolecular interactions and rearrangements, such as nitro group migration, which has been observed in other nitropyridine systems under specific conditions. clockss.org

Exploration of New Derivatization Pathways and Chemical Space

The functional groups of 4-Methyl-2-nitropyridin-3-amine provide multiple handles for derivatization, allowing for the exploration of a vast chemical space. The amino group can be a site for acylation, alkylation, and diazotization reactions, leading to a wide array of amides, secondary and tertiary amines, and potentially fused heterocyclic systems. The nitro group can be reduced to an amino group, opening pathways to diaminopyridine derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Furthermore, the pyridine ring itself can undergo various transformations. For example, the development of "skeletal editing" techniques for pyridines offers a novel strategy to convert the carbon-nitrogen framework into other aromatic systems. idw-online.de

Future derivatization studies should aim to:

Synthesize a diverse library of derivatives: Systematically modify each functional group to create a collection of novel compounds.

Investigate the reactivity of the methyl group: Explore condensation reactions or oxidation of the methyl group to introduce further functionality.

Develop novel heterocyclic systems: Utilize the functional groups to construct fused ring systems with potential biological activity. nih.gov

Expanded Computational Investigations and Predictive Modeling

In the absence of experimental data, computational chemistry can provide valuable initial insights into the properties and reactivity of 4-Methyl-2-nitropyridin-3-amine. Density Functional Theory (DFT) calculations can be employed to predict its geometry, electronic structure, and spectroscopic properties.

Future computational work could focus on:

Predicting Reactivity: Calculating parameters such as electrostatic potential maps, frontier molecular orbital energies, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Modeling Reaction Mechanisms: Simulating the energy profiles of potential synthetic and derivatization reactions to guide experimental efforts.

Quantitative Structure-Property Relationship (QSPR) Modeling: Once a set of derivatives is synthesized and their properties measured, QSPR models can be developed to predict the properties of new, unsynthesized analogs. researchgate.net

Table 2: Proposed Computational Studies on 4-Methyl-2-nitropyridin-3-amine

| Computational Method | Property to be Investigated | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Aiding in structural characterization and interpretation of spectroscopic data |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicting optical properties and potential for applications in materials science |

| Molecular Dynamics (MD) | Solvation and intermolecular interactions | Understanding behavior in different solvent environments |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular hydrogen bonding | Elucidating the influence of non-covalent interactions on conformation and reactivity |

Emerging Applications in Advanced Materials and Chemical Synthesis

While speculative at this stage, the unique substitution pattern of 4-Methyl-2-nitropyridin-3-amine suggests potential applications in several areas. Nitropyridine derivatives are known to be precursors for various functional materials and are important intermediates in the synthesis of bioactive molecules. nih.govrsc.org

Potential future applications to be explored include:

Advanced Materials: The presence of nitro and amino groups could impart interesting optical or electronic properties. Derivatives could be investigated as components of nonlinear optical materials, fluorescent probes, or as ligands for metal-organic frameworks (MOFs).

Chemical Synthesis: As a functionalized building block, 4-Methyl-2-nitropyridin-3-amine and its derivatives could serve as key intermediates in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. chemimpex.com The strategic placement of the functional groups could enable novel synthetic disconnections and access to previously inaccessible molecular scaffolds.

The exploration of these emerging applications will be highly dependent on the successful development of synthetic routes and a thorough understanding of the compound's fundamental chemistry.

The chemical compound 4-Methyl-2-nitropyridin-3-amine represents a tantalizing gap in the vast tapestry of heterocyclic chemistry. The lack of published research on this specific isomer presents a fertile ground for future investigation. By systematically addressing the outlined future research directions—from the development of novel synthetic routes and detailed mechanistic studies to the exploration of new derivatization pathways and computational modeling—the scientific community can build a comprehensive understanding of this unexplored molecule. Such efforts hold the promise of not only expanding our fundamental chemical knowledge but also uncovering new compounds with potentially valuable applications in materials science and chemical synthesis. The journey to unlocking the secrets of 4-Methyl-2-nitropyridin-3-amine is yet to begin, and it is a path rich with opportunities for discovery.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-nitropyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Microwave-assisted synthesis is efficient for nitro-substituted pyridines, enabling rapid cyclization and reduced side reactions. For example, halogenated intermediates (e.g., 2-halophenoxy derivatives) can undergo Ullmann-type coupling with nitro groups under controlled microwave irradiation (80–120°C, 30–60 min) .

- Reductive amination using iron powder in acidic media (e.g., formic acid) is effective for nitro-to-amine reduction, but requires careful pH control (pH 4–6) to prevent over-reduction . Yield optimization involves monitoring reaction progress via TLC or HPLC-MS.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For example, in related compounds, SC-XRD revealed intramolecular N–H⋯O hydrogen bonds (2.04–2.16 Å) and aromatic stacking (centroid distances ~3.57 Å) .

- NMR spectroscopy (¹H/¹³C) should prioritize deuterated DMSO or CDCl₃ as solvents to resolve amine proton signals (δ 6.2–7.8 ppm) and nitro-group deshielding effects .

Q. What safety protocols are essential for handling nitro-substituted pyridines in the lab?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact. Nitro compounds are often irritants and may release toxic fumes upon decomposition .

- Waste must be neutralized (e.g., with 10% sodium bicarbonate) before disposal in designated containers to prevent environmental contamination .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and steric effects influence the reactivity of 4-Methyl-2-nitropyridin-3-amine in nucleophilic substitution reactions?

Methodological Answer:

- Hydrogen bonding (e.g., N–H⋯O) can stabilize transition states, directing electrophilic attack to specific positions. For instance, in crystallographic studies, a dihedral angle of 15.5° between the nitro group and pyridine ring creates steric hindrance, favoring substitution at the 4-methyl position over the 3-amine .

- Computational modeling (DFT/B3LYP) can predict reactive sites by analyzing electrostatic potential maps and frontier molecular orbitals .

Q. How can discrepancies in crystallographic data for nitro-pyridine derivatives be resolved across studies?

Methodological Answer:

- Compare data collection parameters : Temperature (e.g., 296 K vs. 293 K) and detector resolution (e.g., 7.40 pixels/mm) significantly affect bond precision. For example, a mean σ(C–C) of 0.004 Å ensures high reliability .

- Use SHELX refinement to minimize R-factor discrepancies. SHELXL’s robust algorithms handle twinning and high-resolution data better than older software, reducing systematic errors .

Q. What strategies optimize regioselectivity in the nitration of methyl-substituted pyridines to synthesize 4-Methyl-2-nitropyridin-3-amine?

Methodological Answer:

- Directed ortho-metalation (DoM) with directing groups (e.g., amides) can block undesired nitration sites. For example, pre-functionalizing the pyridine with a trimethylsilyl group enhances para-selectivity .

- Acid-mediated nitration (H₂SO₄/HNO₃) at 0–5°C minimizes polysubstitution. Monitor reaction progress with in-situ FTIR to detect NO₂ stretching (~1520 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.